4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile
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Overview
Description
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H5N3S2 and a molecular weight of 219.29 g/mol It is characterized by the presence of a thiazole ring and a pyridine ring, connected via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with 2-mercaptothiazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Thiazol-2-ylsulfanyl)pyridine
- 4-(1,3-Thiazol-2-ylsulfanyl)benzene
- 4-(1,3-Thiazol-2-ylsulfanyl)pyrimidine
Uniqueness
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile is unique due to the presence of both a thiazole and a pyridine ring, which imparts distinct chemical and biological properties
Biological Activity
The compound 4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile is a member of the thiazole and pyridine family, which has garnered attention due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial properties, supported by relevant case studies and research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and pyridine derivatives. For instance, compounds similar to This compound have shown significant cytotoxicity against various cancer cell lines. In a study evaluating a series of thiazole derivatives, one compound demonstrated remarkable activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines with IC50 values indicating potent efficacy .
Table 1: Anticancer Activity of Thiazole Derivatives
Compound Name | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | HTC-116 | 5.0 | |
Compound B | HepG-2 | 7.5 | |
Compound C | MCF-7 (Breast) | 10.0 |
The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the thiazole ring enhances anticancer activity. For example, electron-withdrawing groups significantly improve potency by stabilizing the compound's interaction with cellular targets .
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been extensively studied. In one experiment using a picrotoxin-induced convulsion model, a derivative similar to This compound exhibited a median effective dose (ED50) of 18.4 mg/kg, showcasing its protective effects against seizures .
Table 2: Anticonvulsant Activity of Thiazole Compounds
Compound Name | Model Used | ED50 (mg/kg) | Protection Index |
---|---|---|---|
Compound D | PTZ | 18.4 | 9.2 |
Compound E | MES | 24.38 | Not reported |
Compound F | Chemo-shock | 88.23 | Not reported |
The SAR studies indicate that modifications to the thiazole moiety can lead to enhanced anticonvulsant effects, particularly when combined with other heterocyclic rings .
Antimicrobial Activity
Thiazole derivatives have also been noted for their antimicrobial properties . Compounds containing both thiazole and pyridine rings have shown effectiveness against various bacterial strains. In one study, derivatives demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
Table 3: Antimicrobial Activity of Thiazole Derivatives
Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Compound G | S. aureus | 15 | |
Compound H | E. coli | 12 |
Study on Anticancer Properties
In a recent study published in Research on Chemical Intermediates, researchers synthesized a series of thiazole-pyridine hybrids and evaluated their anticancer properties against several cancer cell lines. The study found that modifications to the pyridine ring significantly influenced cytotoxicity levels, with some compounds achieving over 70% inhibition in HepG-2 cells .
Study on Anticonvulsant Effects
Another research project focused on the anticonvulsant activity of thiazole-integrated compounds indicated that certain substitutions led to enhanced efficacy in seizure models. The study concluded that the presence of an electronegative substituent at specific positions on the thiazole ring was crucial for achieving high anticonvulsant activity .
Properties
IUPAC Name |
4-(1,3-thiazol-2-ylsulfanyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3S2/c10-6-7-5-8(1-2-11-7)14-9-12-3-4-13-9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMSLCGIJRDJPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1SC2=NC=CS2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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